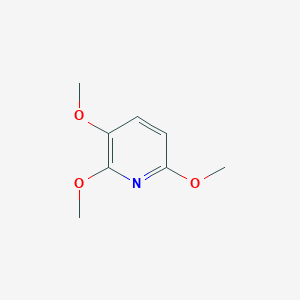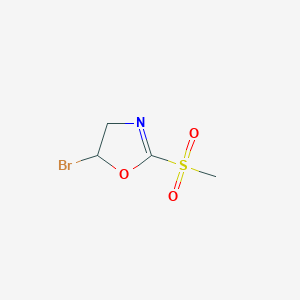![molecular formula C17H20N4O2 B1402823 4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine CAS No. 1380571-79-8](/img/structure/B1402823.png)
4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine
Übersicht
Beschreibung
4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine (4-APDB) is a synthetic compound derived from the chemical structure of benzodiazepine, a class of psychoactive drugs. 4-APDB is a potent agonist of the benzodiazepine receptor, and has been studied for its potential to be used in a variety of therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antitubercular and Antimicrobial Evaluation
A study by Anand, Narasimhan, Pradeep Chandran, and Jayaveera (2011) explored compounds including 7-chloro-3-(4-(dimethylamino)benzylidene amino)-2-phenylquinazolin-4(3H)-one for antitubercular activity against Mycobacterium tuberculosis. The compound exhibited activity equivalent to the standard compound isoniazid and also showed antibacterial activity against Gram-positive and Gram-negative bacteria (Anand et al., 2011).
Isoxazol-5-one Derivative Synthesis
Cheng, Wang, Liu, and Zhang (2009) synthesized an isoxazol-5-one derivative, C13H14N2O2, involving a compound similar to 4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine. This study highlighted the planarity and bond configurations of the synthesized compound, contributing to the understanding of its structural properties (Cheng et al., 2009).
Spectroscopic Properties and Electron Transfer
Rurack, Bricks, Schulz, Maus, Reck, and Resch‐Genger (2000) examined the spectroscopic properties of derivatives, including a dimethylamino derivative related to the compound . The study revealed how the electronic nature of substituents affects the spectroscopic properties and electron transfer rates, offering insights into potential applications in metal ion sensing (Rurack et al., 2000).
Antimicrobial and Antioxidant Activities
Malhotra, Monga, Sharma, Sahu, Sharma, Jain, and Deep (2013) synthesized derivatives including (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl) phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)- yl)ethanone and evaluated their antimicrobial and antioxidant activities. The study identified potent compounds with significant activities, suggesting potential applications in antimicrobial and antioxidant therapies (Malhotra et al., 2013).
Anti-inflammatory and Antimicrobial Agents
Kumara, Vardhan, Kumar, and Gowda (2017) synthesized bisthiourea derivatives of dipeptide conjugated to benzo[d]isoxazole. The compounds exhibited anti-inflammatory and antimicrobial activities, indicating potential applications in medicinal chemistry (Kumara et al., 2017).
Eigenschaften
IUPAC Name |
4-(4-aminophenyl)-7-[2-(dimethylamino)ethoxy]-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-21(2)9-10-22-14-8-7-13(11-3-5-12(18)6-4-11)15-16(14)23-20-17(15)19/h3-8H,9-10,18H2,1-2H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUDTAUUXIOBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C2C(=C(C=C1)C3=CC=C(C=C3)N)C(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)

![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)
![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)


![5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1402754.png)


![3-[2-(3-Benzothiazol-6-yl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-acetyl]-1H-indole-5-carbonitrile](/img/structure/B1402760.png)
![7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide hydrochloride](/img/structure/B1402761.png)
